molecular formula C23H21BrN4O2 B10952461 6-Amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10952461
M. Wt: 465.3 g/mol
InChI Key: MXLFGMHIFCMGDO-UHFFFAOYSA-N
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Description

6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:

    Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Bromination: Introduction of the bromine atom to the phenoxy group.

    Amination: Incorporation of the amino group.

    Cyanation: Introduction of the cyanide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site.

Comparison with Similar Compounds

Similar Compounds

  • **6-AMINO-4-{5-[(2-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
  • **6-AMINO-4-{5-[(2-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Uniqueness

The uniqueness of 6-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substituents, which can impart distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for instance, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H21BrN4O2

Molecular Weight

465.3 g/mol

IUPAC Name

6-amino-4-[5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21BrN4O2/c1-12-8-13(2)16(9-15(12)11-29-19-7-5-4-6-18(19)24)21-17(10-25)22(26)30-23-20(21)14(3)27-28-23/h4-9,21H,11,26H2,1-3H3,(H,27,28)

InChI Key

MXLFGMHIFCMGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC2=CC=CC=C2Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

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